![molecular formula C9H12Cl2N2 B13681755 5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride](/img/structure/B13681755.png)
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of novel biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the reaction of 2-chloro-5-nitropyridine with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by cyclization to form the pyrrolidine ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
- 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine
Uniqueness
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to the specific positioning of the chlorine and pyrrolidine groups, which can influence its reactivity and biological activity
Biological Activity
5-Chloro-2-(pyrrolidin-3-yl)pyridine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Profile
Chemical Name: this compound
Molecular Formula: C8H10ClN2
Molecular Weight: 186.63 g/mol
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases and modulation of apoptotic pathways. Notably, it has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in various cancers.
Inhibition of EGFR
A study reported that derivatives of this compound demonstrated significant inhibitory activity against EGFR T790M, a mutation associated with resistance to first-line EGFR inhibitors. The most potent derivatives had an IC50 value comparable to osimertinib, a leading EGFR inhibitor .
Antiproliferative Effects
The antiproliferative effects of this compound have been evaluated across various cancer cell lines. The compound exhibited:
- GI50 Values:
Apoptosis Induction
The compound's ability to induce apoptosis has been linked to the upregulation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl2. For example:
- Caspase Activation:
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant capabilities. A related study highlighted that derivatives with similar structures showed antioxidant activity exceeding that of ascorbic acid in various assays .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H12Cl2N2 |
---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
5-chloro-2-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-8-1-2-9(12-6-8)7-3-4-11-5-7;/h1-2,6-7,11H,3-5H2;1H |
InChI Key |
IVRZAWOZMHNPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.